molecular formula C8H5BrClN B2564860 2-(Bromomethyl)-6-chlorobenzonitrile CAS No. 863676-23-7

2-(Bromomethyl)-6-chlorobenzonitrile

Cat. No. B2564860
CAS RN: 863676-23-7
M. Wt: 230.49
InChI Key: RWQRMGCPYFBURB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chlorobenzonitrile is a compound that is structurally related to various halogenated benzonitriles. While the specific compound is not directly discussed in the provided papers, related compounds such as 4-bromo-2,6-dichlorobenzonitrile have been studied for their molecular structure and crystal packing features . Similarly, o-chlorobenzonitrile and o-bromobenzonitrile have been analyzed for their pseudosymmetry and packing arrangements .

Synthesis Analysis

The synthesis of halogenated benzonitriles can involve various methods, including bromocyanomethylation, which is a reaction that introduces a bromomethyl group along with a cyano group to a molecule. For example, the bromocyanomethylation of carbonyl compounds using dibromoacetonitrile and indium(I) bromide has been shown to produce 2-bromo-3-hydroxynitriles in moderate to good yields . This method demonstrates the potential for synthesizing related compounds such as this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described as normal, with a notable interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could be indicative of the types of intermolecular forces that might be present in this compound.

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of bromomethyl groups in halogenated compounds is well-known. These groups can participate in further chemical transformations, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles can be inferred from related compounds. For example, the crystal structure and hydrogen bonding patterns of o-chlorobenzonitrile and o-bromobenzonitrile provide insights into the potential solid-state properties of this compound . Additionally, the effects of different substituents on the molecular conformation and geometry have been discussed in the context of a bromomethyl-substituted bicyclo[2.2.1]heptane derivative .

Scientific Research Applications

1. Synthesis of Pharmaceuticals

2-(Bromomethyl)-6-chlorobenzonitrile is utilized in the synthesis of pharmaceutical compounds. For instance, it has been used in the synthesis of the antihypertensive drug Valsartan. The process involves a series of reactions starting with chlorobenzonitrile, proceeding through a Grignard reaction, and eventually leading to the formation of the drug (Qing, 2001).

2. Agricultural Applications

In agriculture, this compound plays a role in the synthesis of herbicides. For example, benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil, which are used in farming, orchards, and public areas, are structurally related to this compound (Holtze, Sørensen, Sørensen, & Aamand, 2008).

3. Material Science and Chemical Properties Study

It is also studied for its physical, thermal, and spectroscopic properties, which are relevant in material science. Investigations into the impact of treatments on its properties like crystallite size, surface area, and thermal behaviors provide insights for its application in various chemical processes (Trivedi et al., 2015).

4. Environmental Impact Analysis

The environmental fate and impact of this compound, especially when used as herbicides, is a significant area of research. Studies focus on its degradation, accumulation of persistent metabolites, and the microbial organisms involved in its breakdown, which are crucial for understanding its long-term environmental effects (Holtze et al., 2008).

5. Exploring Chemical Interactions and Mechanisms

Research on this compound extends to exploring its chemical interactions and mechanisms. This includes studies on its molecular structure, interactions in its crystalline form, and thermodynamic properties. Such studies are fundamental in understanding its behavior in various chemical reactions and its potential applications in synthetic chemistry (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Mechanism of Action

The mechanism of action of “2-(Bromomethyl)-6-chlorobenzonitrile” is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Safety and Hazards

The safety data sheet for “2-(Bromomethyl)-6-chlorobenzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-(bromomethyl)-6-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQRMGCPYFBURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863676-23-7
Record name 2-(bromomethyl)-6-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-6-methylbenzonitrile (2.0 g, 13 mmol) and N-bromosuccinimide (2.6 g, 15 mmol) in carbon tetrachloride (20 mL) was added azobisisobutyronitrile (0.20 g, 1.2 mmol). The mixture was refluxed for 3 h and then cooled, diluted with dichloromethane and washed with water and brine. The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resultant oil was purified via flash column chromatography (ethyl acetate:hexane, 0:100 to 30:70) to yield white solid product (1.4 g, 46%). 1H NMR (400 MHz, CDCl3) δ 7.43-7.59 (m, 3H), 4.64 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

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